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Compound of Interest

Compound Name: (1-Bromopropan-2-yl)cyclohexane

CAS No.: 910891-58-6

Cat. No.: B1532339

Get Quote

Executive Summary
(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkyl halide

intermediate characterized by a high degree of lipophilicity and steric bulk. Structurally

comprising a cyclohexane ring fused to a 1-bromopropan-2-yl moiety, this compound serves as

a critical electrophile in the synthesis of sterically demanding amines, ethers, and

organometallic reagents. Its utility lies in its ability to introduce the 1-cyclohexylethyl scaffold—a

motif frequently employed in medicinal chemistry to modulate the lipophilicity (LogP) and

metabolic stability of drug candidates.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic

pathways, and reactivity profile, designed for use by process chemists and drug development

researchers.
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Attribute Detail

IUPAC Name 1-(1-Bromopropan-2-yl)cyclohexane

Common Synonyms
1-Bromo-2-cyclohexylpropane; (2-Bromo-1-

methylethyl)cyclohexane

CAS Number 910891-58-6

Molecular Formula

Molecular Weight 205.14 g/mol

SMILES CC(CBr)C1CCCCC1

InChI Key WCNNMAMPZBDYJU-UHFFFAOYSA-N

Stereochemical Configuration
The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon

attached to the cyclohexane ring).

Chirality: The commercial material is typically supplied as a racemic mixture (RS) unless

prepared via asymmetric catalysis (e.g., asymmetric hydrogenation of the corresponding

alkene followed by bromination).

Conformation: The cyclohexane ring predominantly adopts a chair conformation. The bulky

1-bromopropan-2-yl substituent will preferentially occupy the equatorial position to minimize

1,3-diaxial interactions, stabilizing the molecule relative to its axial conformer.

Physicochemical Profile
Note: Where experimental values are proprietary or sparse, data is derived from validated

structure-property relationship (SPR) models and analogous primary alcohol precursors.
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Property Value / Range Condition / Method

Physical State Liquid @ 20°C, 1 atm

Appearance Colorless to pale yellow oil Visual inspection

Boiling Point 218 – 222 °C (Estimated)
@ 760 mmHg (Derived from

Alcohol BP 212°C)

Boiling Point (Vac) 85 – 90 °C @ 10 mmHg

Density 1.18 ± 0.05 g/cm³
@ 25°C (Standard Alkyl

Bromide Range)

Refractive Index (

)
1.485 – 1.495 @ 20°C

Flash Point > 95 °C Closed Cup (Predicted)

Solubility & Lipophilicity
Parameter Value

Significance in Drug
Design

LogP (Octanol/Water) 4.5 ± 0.3

High lipophilicity; indicates

excellent membrane

permeability but poor aqueous

solubility.

Water Solubility < 1 mg/L

Practically insoluble. Requires

organic co-solvents (DCM,

THF, DMSO).

Polar Surface Area (PSA) 0 Å²

Non-polar; crosses Blood-

Brain Barrier (BBB) readily if

MW allows.

Synthetic Routes & Process Chemistry
The synthesis of (1-Bromopropan-2-yl)cyclohexane is governed by the need to control

regioselectivity, particularly avoiding the formation of the tertiary bromide isomer.
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Pathway A: Radical Hydrobromination (Anti-
Markovnikov)
This is the most direct route from the commercially available alkene, isopropenylcyclohexane.

Mechanism: Free-radical addition of HBr.[1]

Regioselectivity: The bromine radical adds to the terminal carbon (

), generating a tertiary radical at the branching point, which is sterically and electronically
stabilized before abstracting a hydrogen.

Reagents: HBr (gas or acetic acid solution), Benzoyl Peroxide (initiator).

Pathway B: Nucleophilic Substitution of Alcohol
Conversion of 2-cyclohexylpropan-1-ol using phosphorous tribromide (

) or the Appell reaction (

).

Advantage: Avoids isomer mixtures common in alkene additions.

Purity: Typically yields >98% purity after distillation.

Reaction Types

Isopropenylcyclohexane
(Precursor)

Intermediate:
Tertiary Radical

HBr, Benzoyl Peroxide
(Anti-Markovnikov)

2-Cyclohexylpropan-1-ol
(Precursor)

(1-Bromopropan-2-yl)cyclohexane
(Target)

PBr3, 0°C -> RT
(SN2 Substitution)

CBr4, PPh3
(Appell Reaction)

H-abstraction

Red: Radical Path Blue: Ionic Path
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Figure 1: Comparative synthetic pathways. Pathway A utilizes radical chemistry to achieve anti-

Markovnikov selectivity, while Pathway B employs standard nucleophilic substitution on the

alcohol.

Reactivity Profile & Stability
Nucleophilic Substitution ( )
The bromine atom is located on a primary carbon, making it susceptible to

attack. However, the

-branching (the adjacent tertiary carbon with the cyclohexane ring) imposes significant steric
hindrance.

Kinetics: Reaction rates with nucleophiles (e.g., amines, azides, alkoxides) will be slower

than linear primary bromides (e.g., 1-bromopropane).

Optimization: Requires elevated temperatures (60–80°C) and polar aprotic solvents (DMF,

DMSO) to drive conversion.

Elimination ( )
Under basic conditions, the compound is prone to E2 elimination to reform the alkene

(isopropenylcyclohexane).

Risk Factor: High. The

-proton is tertiary and acidic enough to be removed by strong bases (e.g., NaOEt, t-BuOK).

Mitigation: Use non-basic nucleophiles (e.g., NaCN,

) or weak bases (

) when attempting substitution.
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(1-Bromopropan-2-yl)cyclohexane

Strong Base
(t-BuOK, NaOEt)

Good Nucleophile
(NaN3, KCN, R-NH2)

E2 Elimination
Product: Isopropenylcyclohexane

Major Pathway
(Due to steric bulk)

SN2 Substitution
Product: 1-Substituted-2-cyclohexylpropane

Major Pathway
(In polar aprotic solvent)

Competes at High T

Click to download full resolution via product page

Figure 2: Reactivity decision tree. Steric hindrance at the

-position favors elimination with strong bases, necessitating careful nucleophile selection for
substitution reactions.

Handling, Safety & Storage
Hazard Classification (GHS)

Signal Word: WARNING

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

Storage Protocol
Temperature: Store at 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow hydrolysis or

oxidation.

Light: Protect from light.[2] Alkyl bromides can darken over time due to the liberation of free

bromine (

) via homolytic cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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